Cas no 65277-91-0 (1,2-Dipalmitoyl-13C-sn-glycero-3-PC)

1,2-Dipalmitoyl-13C-sn-glycero-3-PC 化学的及び物理的性質
名前と識別子
-
- CID 155903796
- 1,2-Dipalmitoyl-13C-sn-glycero-3-PC
- (R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
- DPPC-13C2
- PD126574
- AKOS040756384
- 65277-91-0
- CS-0627073
- [(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- HY-109506S9
-
- インチ: 1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1
- InChIKey: KILNVBDSWZSGLL-NYGHEXGZSA-N
- ほほえんだ: P(=O)([O-])(OC[C@@H](CO[13C](CCCCCCCCCCCCCCC)=O)O[13C](CCCCCCCCCCCCCCC)=O)OCC[N+](C)(C)C
計算された属性
- せいみつぶんしりょう: 735.56886518g/mol
- どういたいしつりょう: 735.56886518g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 50
- 回転可能化学結合数: 40
- 複雑さ: 826
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 13.5
- トポロジー分子極性表面積: 111
じっけんとくせい
- ようかいど: Ethanol: 30 mg/ml
1,2-Dipalmitoyl-13C-sn-glycero-3-PC 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LJAK-5mg |
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1- |
65277-91-0 | ≥95% | 5mg |
$336.00 | 2024-04-22 | |
1PlusChem | 1P01LJAK-10mg |
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1- |
65277-91-0 | ≥95% | 10mg |
$583.00 | 2024-04-22 | |
Larodan | 78-3716C-50-50mg |
Dipalmitoyl(1-13C)-sn-Glycero-3-Phoshatidylcholine |
65277-91-0 | >97% | 50mg |
€304.00 | 2025-03-07 | |
1PlusChem | 1P01LJAK-1mg |
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1- |
65277-91-0 | ≥95% | 1mg |
$105.00 | 2024-04-22 |
1,2-Dipalmitoyl-13C-sn-glycero-3-PC 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1,2-Dipalmitoyl-13C-sn-glycero-3-PCに関する追加情報
Introduction to 1,2-Dipalmitoyl-13C-sn-glycero-3-PC (CAS No: 65277-91-0)
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine, commonly referred to as 1,2-Dipalmitoyl-13C-sn-glycero-3-PC, is a specialized lipid compound that has garnered significant attention in the field of pharmaceutical and biomedical research. This compound, with the chemical identifier CAS No: 65277-91-0, belongs to the class of phospholipids and is characterized by its unique structural properties, which make it particularly valuable in various applications, including drug delivery systems, cell membrane studies, and biomedical imaging.
The molecular structure of 1,2-Dipalmitoyl-13C-sn-glycero-3-PC consists of two palmitoyl chains attached to the sn-glycerol backbone, with a phosphatidylcholine head group. This specific configuration imparts distinct physicochemical properties, such as high stability and biocompatibility, making it an ideal candidate for use in sensitive biological environments. The presence of the 13C isotope in the sn-glycerol position enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and related analytical techniques, facilitating detailed structural elucidation and dynamic studies.
In recent years, 1,2-Dipalmitoyl-13C-sn-glycero-3-PC has been extensively studied for its potential applications in pharmaceutical formulations. Its ability to form stable lipid bilayers mimics natural cell membranes, providing a suitable environment for encapsulating bioactive molecules. This property has led to its incorporation into liposomes and other nanocarrier systems designed for targeted drug delivery. Such systems are particularly promising in oncology and infectious disease treatment, where precise localization of therapeutic agents can significantly improve efficacy while minimizing side effects.
Moreover, the compound's isotopic labeling (13C) has opened new avenues in metabolic studies. Researchers are leveraging 1,2-Dipalmitoyl-13C-sn-glycero-3-PC to trace metabolic pathways and understand how lipid molecules are processed within cells. This approach is crucial for developing new diagnostic tools and therapeutic strategies targeting lipid metabolism disorders, such as hyperlipidemia and atherosclerosis. The detailed insights gained from these studies could pave the way for novel pharmacological interventions.
Advances in biomedical imaging techniques have also highlighted the significance of 1,2-Dipalmitoyl-13C-sn-glycero-3-PC. Its compatibility with magnetic resonance imaging (MRI) allows for the development of contrast agents that enhance visualization of cellular structures and processes. This capability is particularly valuable in neuroimaging, where understanding brain tissue dynamics is essential for diagnosing and monitoring neurological conditions. The compound's stability under various physiological conditions ensures consistent performance in imaging assays, contributing to more reliable diagnostic outcomes.
The synthesis and purification of 1,2-Dipalmitoyl-13C-sn-glycero-3-PC are critical considerations due to its high precision requirements in biomedical applications. State-of-the-art synthetic methodologies have been developed to ensure high purity and yield, minimizing impurities that could interfere with biological assays. These efforts align with global standards for pharmaceutical-grade materials, ensuring safety and efficacy in clinical applications.
Future research directions involving 1,2-Dipalmitoyl-13C-sn-glycero-3-PC are likely to focus on expanding its therapeutic potential. For instance, combining it with other bioactive molecules or using it as a scaffold for drug conjugates could lead to innovative treatments for complex diseases. Additionally, exploring its role in regenerative medicine—such as supporting tissue engineering by providing a supportive matrix—could open up new possibilities for healing damaged tissues and organs.
In conclusion,1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine (CAS No: 65277-91) represents a cornerstone compound in modern biomedical research due to its versatile applications and unique properties. Its contributions to drug delivery systems、cell membrane research、metabolic studies,and biomedical imaging underscore its importance in advancing healthcare solutions. As scientific understanding evolves,the potential uses of this compound are expected to grow,further solidifying its role as a vital tool in pharmaceutical and biomedical innovation.
65277-91-0 (1,2-Dipalmitoyl-13C-sn-glycero-3-PC) 関連製品
- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)
- 319462-41-4(Axitinib Amide)
- 26159-40-0(2-Naphthaleneacetic acid, α-methyl-, (αS)-)
- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)
- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)




